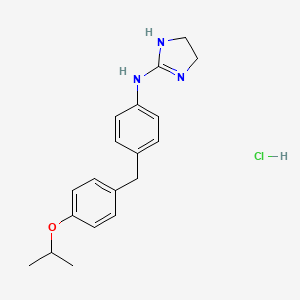

Ro 1138452 hydrochloride

Description

Overview of the Prostanoid Receptor Superfamily and Signaling Pathways

Prostanoids are a group of lipid signaling molecules that are metabolites of arachidonic acid. physiology.org They exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as the prostanoid receptor superfamily. physiology.orgsemanticscholar.org

Classification and Functional Diversity of Prostanoid Receptors

The prostanoid receptor superfamily is comprised of eight distinct receptors: the prostaglandin (B15479496) D2 (DP) receptor, four subtypes of the prostaglandin E2 (EP) receptor (EP1, EP2, EP3, and EP4), the prostaglandin F2α (FP) receptor, the prostacyclin (IP) receptor, and the thromboxane (B8750289) A2 (TP) receptor. semanticscholar.orgnih.govphysiology.org Each receptor is encoded by a different gene and exhibits a unique tissue distribution and signaling profile, leading to a wide array of physiological and pathophysiological effects. physiology.orgnih.gov This diversity allows prostanoids to be involved in processes ranging from inflammation and pain to blood pressure regulation and reproduction. physiology.orgsemanticscholar.org

Physiological Roles of Endogenous Prostacyclin (PGI2) and its IP Receptor

Endogenous prostacyclin (PGI2) is a potent vasodilator and the most powerful native inhibitor of platelet aggregation. nih.gov Primarily produced by the endothelial cells lining blood vessels, PGI2 plays a critical role in maintaining cardiovascular homeostasis. metwarebio.comnih.gov Its vasodilatory action helps to regulate blood pressure and improve blood flow, while its anti-platelet effects prevent the formation of dangerous blood clots. metwarebio.comnih.gov The interaction between PGI2 and its IP receptor is crucial for these protective cardiovascular functions. wikipedia.orgwikipedia.org Beyond its vascular roles, PGI2 is also involved in inflammation, pain perception, and regulating the growth of vascular smooth muscle cells. frontiersin.orgfrontiersin.org

Mechanisms of IP Receptor-Mediated Signal Transduction (e.g., cAMP pathway)

The IP receptor is a G protein-coupled receptor that, upon binding to PGI2, primarily couples to the Gs alpha subunit. frontiersin.orgfrontiersin.org This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgoup.comscbt.com The elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation. wikipedia.orgnih.gov While the cAMP pathway is the principal signaling cascade, the IP receptor can also couple to other G proteins, such as Gq and Gi, and even nuclear receptors like PPARδ, in certain cellular contexts, leading to a broader range of cellular responses. frontiersin.orgfrontiersin.orgoup.comresearchgate.net

Rationale for Investigating IP Receptor Antagonists in Pre-clinical Research

The multifaceted roles of the IP receptor in both health and disease make it a compelling target for pharmacological investigation.

Challenges in Elucidating IP Receptor Functions

A significant challenge in studying the IP receptor is the inherent instability of its natural ligand, PGI2, which has a very short half-life. wikipedia.orgnih.gov This makes it difficult to precisely study its effects in experimental systems. Furthermore, the existence of multiple prostanoid receptor subtypes with overlapping ligand recognition can complicate the interpretation of results when using non-selective compounds. nih.gov The development of stable and selective pharmacological tools is therefore essential to dissect the specific functions of the IP receptor.

Importance of Selective Pharmacological Probes

Selective pharmacological probes, such as antagonists, are invaluable tools for elucidating the precise physiological and pathophysiological roles of a specific receptor. nih.gov By selectively blocking the IP receptor, researchers can investigate the consequences of inhibiting PGI2 signaling in various disease models. patsnap.com This approach helps to validate the receptor as a therapeutic target and provides insights into the potential benefits and drawbacks of modulating its activity. nih.govpatsnap.com The use of highly selective antagonists allows for a clearer understanding of the IP receptor's contribution to complex biological processes, paving the way for the development of novel therapies. nih.govoatext.com

The Chemical Compound "Ro 1138452 hydrochloride"

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor. medchemexpress.comtocris.com Its chemical name is (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine hydrochloride. nih.gov

Preclinical Research Findings

Receptor Binding and Functional Antagonism:

Ro 1138452 demonstrates high affinity for both human and rat IP receptors. nih.gov In radioligand binding assays, it exhibits a pKi of 8.3. tocris.com Studies using human platelets and a recombinant human IP receptor system have reported pKi values of 9.3 ± 0.1 and 8.7 ± 0.06, respectively. nih.govmedchemexpress.com

Functionally, Ro 1138452 acts as a competitive antagonist, inhibiting the signaling cascade initiated by IP receptor activation. nih.gov In Chinese hamster ovary (CHO-K1) cells stably expressing the human IP receptor, Ro 1138452 attenuated carbaprostacyclin-induced cAMP accumulation with a pIC50 of 7.0 ± 0.07. nih.gov

Selectivity Profile:

A key feature of Ro 1138452 is its selectivity for the IP receptor over other prostanoid receptors. tocris.com It shows no significant affinity for EP1-4, FP, or TP receptors. tocris.com However, it does display some affinity for imidazoline (B1206853) I2 and platelet-activating factor (PAF) receptors. nih.govmedchemexpress.com

In Vitro and In Vivo Studies:

Isolated Tissues: In isolated human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery, Ro 1138452 effectively antagonized the relaxation induced by the selective IP agonist cicaprost (B119636), with pA2 values of 8.20, 8.39, and 8.12, respectively. nih.govnih.gov It did not block the relaxation induced by agonists for EP2 or EP4 receptors. nih.gov

Platelet Aggregation: In both human and rat platelet-rich plasma, Ro 1138452 antagonized the inhibitory effect of cicaprost on platelet aggregation. nih.gov It did not affect the inhibitory actions of agonists for the DP1 or adenosine A2A receptors in human platelets. nih.gov

Anti-inflammatory and Analgesic Effects: In rodent models, Ro 1138452 has demonstrated analgesic and anti-inflammatory properties. It significantly reduced acetic acid-induced abdominal constrictions in rats. nih.gov Furthermore, oral administration of Ro 1138452 significantly reduced carrageenan-induced mechanical hyperalgesia and edema formation. nih.gov

Table 1: Receptor Binding Affinity of Ro 1138452

| Preparation | pKi (mean ± SEM) |

|---|---|

| Human Platelets | 9.3 ± 0.1 |

| Recombinant Human IP Receptor | 8.7 ± 0.06 |

Data sourced from MedChemExpress and Bley et al. (2006) nih.govmedchemexpress.com

Table 2: Functional Antagonism of Ro 1138452

| Assay | Agonist | Cell Line | pIC50 (mean ± SEM) |

|---|---|---|---|

| cAMP Accumulation | Carbaprostacyclin | CHO-K1 cells expressing human IP receptor | 7.0 ± 0.07 |

Data sourced from Bley et al. (2006) nih.gov

Table 3: Antagonist Potency of Ro 1138452 in Isolated Tissues

| Tissue Preparation | Agonist | pA2 (mean) |

|---|---|---|

| Human Pulmonary Artery | Cicaprost | 8.20 |

| Guinea-pig Aorta | Cicaprost | 8.39 |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 |

Data sourced from Jones et al. (2006) nih.gov

Properties

Molecular Formula |

C19H24ClN3O |

|---|---|

Molecular Weight |

345.9 g/mol |

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |

InChI Key |

OYPSAMWVIBGRMV-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |

Synonyms |

4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |

Origin of Product |

United States |

Discovery and Early Pharmacological Characterization of Ro 1138452 Hydrochloride

Origin of the Compound within Medicinal Chemistry Programs

The development of Ro 1138452 hydrochloride emerged from dedicated medicinal chemistry programs aimed at identifying selective antagonists for the prostacyclin (IP) receptor. nih.gov Prostacyclin (PGI2) is a lipid mediator involved in various physiological processes, including nociception and inflammation, but the lack of selective IP receptor antagonists had previously hindered detailed investigation of its functions. nih.gov

The journey toward this compound began with the identification of initial screening hits. nih.govresearchgate.net Through focused library screening and subsequent medicinal chemistry efforts, two distinct series of IP receptor antagonists were developed. nih.gov This strategic approach allowed for the optimization of lead compounds to produce potent and selective antagonists. nih.gov

This compound belongs to a series of compounds identified as 2-(phenylamino) imidazolines. nih.govnih.gov The chemical name for Ro 1138452 is (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine. nih.gov The development and structure-activity relationship (SAR) studies of this particular chemical series led to the identification of compound 25d, later designated as Ro 1138452, as an optimized lead compound with high affinity for the IP receptor. nih.gov

Early In Vitro Binding and Functional Assays

Following its synthesis, this compound underwent extensive in vitro characterization to determine its binding affinity for the IP receptor and its functional effects on receptor-mediated signaling pathways.

Radioligand binding assays were conducted to determine the affinity of Ro 1138452 for the IP receptor in various systems. The compound demonstrated high affinity for both human and rodent IP receptors. nih.gov In human platelets, the receptor affinity (pKi) was determined to be 9.3 ± 0.1, while in a recombinant IP receptor system, the pKi value was 8.7 ± 0.06. nih.govmedchemexpress.com Other binding assays reported a pKi of 8.3. tocris.combio-techne.comrndsystems.com Importantly, the compound proved to be highly selective, exhibiting no significant affinity for other prostanoid receptors, including EP1-4, FP, and TP, in radioligand binding assays. tocris.combio-techne.comrndsystems.com

Table 1: IP Receptor Binding Affinity of Ro 1138452

| Preparation | Binding Affinity (pKi) |

|---|---|

| Human Platelets | 9.3 ± 0.1 |

| Recombinant IP Receptor System | 8.7 ± 0.06 |

To assess whether the binding of Ro 1138452 translated to functional antagonism, its effect on IP receptor-mediated signaling was investigated. nih.govmedchemexpress.com The IP receptor is coupled to adenylate cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP). nih.gov Functional assays were performed using Chinese Hamster Ovary (CHO-K1) cells that were stably expressing the human IP receptor. nih.govmedchemexpress.com In these cells, Ro 1138452 was shown to inhibit the accumulation of cAMP induced by the prostacyclin analog, carbaprostacyclin. nih.govmedchemexpress.com This functional antagonism confirmed its role as an IP receptor antagonist, with a calculated antagonist affinity (pKi) of 9.0 ± 0.06 from these studies. nih.govmedchemexpress.com Another study reported the potency for attenuating cAMP accumulation with a pIC50 value of 7.0 ± 0.07. medchemexpress.com

Table 2: Functional Antagonism of Ro 1138452 via cAMP Accumulation

| Assay System | Agonist Used | Measured Parameter | Result |

|---|---|---|---|

| CHO-K1 Cells (human IP receptor) | Carbaprostacyclin | Antagonist Affinity (pKi) | 9.0 ± 0.06 |

The characterization of Ro 1138452 as an antagonist was established by its ability to block the effects of known IP receptor agonists. In the functional cAMP assays, carbaprostacyclin was used as the agonist to stimulate the IP receptor. nih.govmedchemexpress.com The inhibitory action of Ro 1138452 on this stimulation demonstrated its specific antagonism at the receptor level.

Further studies on isolated tissue preparations utilized cicaprost (B119636), another selective IP agonist, to induce physiological responses such as vasodilation. nih.gov Ro 1138452 was shown to effectively antagonize the relaxation of human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery induced by cicaprost. nih.gov While direct binding comparisons with prostacyclin analogs like iloprost (B1671730) are not detailed, the use of agonists such as carbaprostacyclin and cicaprost was crucial in functionally validating Ro 1138452 as a potent and selective IP receptor antagonist. nih.govnih.govmedchemexpress.com

Molecular and Cellular Pharmacology of Ro 1138452 Hydrochloride

IP Receptor Selectivity Profile

Ro 1138452 demonstrates high affinity for the IP receptor, a G-protein coupled receptor, with reported pKi values of 9.3 in native human platelets and 8.7 in recombinant systems expressing the human IP receptor. selleckchem.comnih.govmedchemexpress.com This high affinity underscores its potency as an IP receptor antagonist. The selectivity of a compound is crucial for its utility as a specific research tool, and Ro 1138452 has been extensively profiled against other related and unrelated receptors.

A key feature of Ro 1138452 is its high selectivity for the IP receptor over other prostanoid receptor subtypes. nih.gov Prostanoid receptors, which include the EP (subtypes EP1-4), FP, and TP receptors, mediate the effects of various prostaglandins (B1171923) and thromboxane (B8750289) and share some structural homology. guidetopharmacology.org Radioligand binding assays and functional studies have consistently shown that Ro 1138452 has minimal or no significant affinity for the EP1, EP2, EP3, EP4, FP, and TP receptors. nih.govbio-techne.comcaymanchem.comtocris.comrndsystems.com For instance, studies reported that Ro 1138452 did not exhibit significant potency at non-IP prostanoid receptors (EP1, EP3, FP, and TP). nih.gov Functional assays have corroborated these binding data; Ro 1138452 did not block the relaxation of guinea-pig trachea induced by the EP2-selective agonist butaprost, nor did it affect relaxation induced by the EP4 agonist PGE2 in rabbit mesenteric artery. nih.gov This remarkable specificity makes Ro 1138452 an invaluable tool for isolating and studying IP receptor-mediated functions without the confounding effects of interacting with other prostanoid pathways.

| Prostanoid Receptor Subtype | Binding Affinity/Activity of Ro 1138452 | Reference |

|---|---|---|

| EP1 | No significant affinity | nih.govbio-techne.com |

| EP2 | No significant affinity | caymanchem.comnih.gov |

| EP3 | No significant affinity | nih.govbio-techne.com |

| EP4 | No significant affinity | nih.govbio-techne.comnih.gov |

| FP | No significant affinity | bio-techne.comtocris.com |

| TP | No significant affinity | nih.govbio-techne.com |

Despite its high selectivity within the prostanoid receptor family, broader screening has revealed that Ro 1138452 possesses notable affinity for at least two other non-prostanoid receptors: the imidazoline (B1206853) I2 receptor and the platelet-activating factor (PAF) receptor. nih.govguidetopharmacology.orgnih.gov The pKi values for these interactions have been reported as approximately 8.3 for the I2 receptor and 7.9 for the PAF receptor. nih.govnih.govnih.gov

The significance of these off-target interactions is context-dependent. The affinity for the I2 receptor is noteworthy as this receptor is present in various tissues, including blood vessels and platelets. nih.gov The interaction with the PAF receptor could also be relevant, particularly in studies of platelet function, as PAF is a potent platelet activator. nih.gov However, it has been observed that PAF does not aggregate rat platelets in vitro, suggesting that in studies using this specific system, the off-target activity of Ro 1138452 at PAF receptors is unlikely to interfere with the measurement of its IP receptor antagonism. nih.gov Nevertheless, when using Ro 1138452, researchers must consider these potential off-target effects, especially in tissues or cells where I2 and PAF receptors are functionally important. guidetopharmacology.org

| Off-Target Receptor | Reported Affinity (pKi) | Reference |

|---|---|---|

| Imidazoline I2 Receptor | 8.3 | nih.govnih.govnih.gov |

| Platelet-Activating Factor (PAF) Receptor | 7.9 | nih.govnih.govnih.gov |

| α2A-Adrenoceptor | 6.5 | nih.gov |

Mechanistic Elucidation of IP Receptor Antagonism

The antagonistic action of Ro 1138452 at the IP receptor has been characterized through binding studies, functional assays measuring downstream signaling, and detailed kinetic analyses.

Studies of the interaction between Ro 1138452 and the IP receptor are consistent with competitive, orthosteric antagonism. nih.gov This means the compound likely binds to the same site on the receptor as the endogenous agonist, prostacyclin (PGI2), and its analogs. nih.gov In functional assays on isolated vascular smooth muscle, Schild plot analysis of the antagonism by Ro 1138452 against the IP agonist cicaprost (B119636) yielded slopes close to unity, which is a hallmark of competitive antagonism. nih.govnih.gov This competitive interaction at the primary agonist binding site is fundamental to its ability to block IP receptor activation.

The IP receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. nih.gov Agonist binding to the IP receptor activates Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com This increase in intracellular cAMP activates protein kinase A (PKA), leading to various cellular responses, such as smooth muscle relaxation and inhibition of platelet aggregation. nih.gov

Ro 1138452 functions as a potent antagonist by blocking this Gs-cAMP signaling cascade. nih.gov In functional assays using cells engineered to express the human IP receptor, Ro 1138452 effectively inhibits the accumulation of cAMP induced by IP receptor agonists like carbaprostacyclin (cPGI2) and taprostene. nih.govmedchemexpress.comnih.gov The antagonist affinity (pKi) of Ro 1138452, as determined by its ability to inhibit carbaprostacyclin-induced cAMP accumulation, was found to be 9.0. nih.govnih.gov This demonstrates that its binding to the receptor translates directly into a functional blockade of the primary downstream signaling pathway.

While many studies have shown Ro 1138452 to be a competitive antagonist, more detailed investigations in certain cellular systems, such as human airway epithelial cells, have revealed a more complex pharmacological profile described as pseudo-irreversible antagonism. nih.govguidetopharmacology.org This type of antagonism occurs when the antagonist dissociates from its receptor at a very slow rate. nih.gov

In these studies, the antagonism of taprostene-induced signaling by Ro 1138452 was not readily reversible, even after a prolonged 20-hour washout period. nih.gov This behavior is inconsistent with simple competitive antagonism where the antagonist's effect should diminish upon its removal. The mechanism was determined not to be due to covalent receptor inactivation or allosterism, but rather to the exceptionally slow dissociation rate of Ro 1138452 from the IP receptor. nih.gov This property of pseudo-irreversibility is an important consideration for experimental design, as the duration of its antagonistic effect can be much longer than would be predicted from its concentration in the extracellular medium.

Pharmacological Characterization in Isolated Tissue Preparations

Ro 1138452 has been identified as a potent and selective antagonist of the prostacyclin (IP) receptor. nih.govnih.gov Its pharmacological activity has been extensively characterized in various isolated tissue preparations to determine its affinity, competitive nature, and selectivity for the IP receptor, particularly in vascular smooth muscle and platelets. nih.gov

The antagonist properties of Ro 1138452 were evaluated on several vascular smooth muscle tissues by observing its ability to counteract the relaxation induced by the selective IP agonist, cicaprost. nih.govnih.gov In preparations of human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery, Ro 1138452 demonstrated potent antagonism of cicaprost-induced relaxation. nih.gov The affinity of the antagonist, expressed as a pA₂ value, was determined through Schild analysis. nih.gov The results indicated high affinity for the IP receptor across all tested species and tissues, with pA₂ values of 8.20 in the human pulmonary artery, 8.39 in the guinea-pig aorta, and 8.12 in the rabbit mesenteric artery. nih.govnih.gov These findings underscore the compound's consistent and potent inhibitory effect on IP receptor-mediated vasodilation.

| Tissue Preparation | Agonist | pA₂ Value | Schild Plot Slope |

|---|---|---|---|

| Human Pulmonary Artery | Cicaprost | 8.20 | ~1.0 |

| Guinea-pig Aorta | Cicaprost | 8.39 | ~1.0 |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 | ~1.0 |

Prostacyclin is a well-known inhibitor of platelet aggregation. mdpi.comaustinpublishinggroup.com The functional antagonism of Ro 1138452 was assessed by its ability to counteract the anti-aggregatory effects of the IP agonist cicaprost in both human and rat platelet-rich plasma. nih.govnih.gov Ro 1138452 was found to antagonize the cicaprost-induced inhibition of platelet aggregation in a surmountable manner. nih.govnih.gov However, the calculated pA₂ values in these platelet preparations were lower (ranging from 7.4 to 7.8) than those observed in smooth muscle tissues. nih.gov This discrepancy is suggested to be a result of Ro 1138452 binding to plasma proteins present in the platelet-rich plasma, which would reduce the concentration of the free compound available to interact with the IP receptors. nih.govnih.gov Despite this, binding studies on native IP receptors in human platelet membranes show a high affinity (pKᵢ of 9.3). nih.govmedchemexpress.comselleckchem.com

| Preparation | Assay | Agonist | Affinity Value | Notes |

|---|---|---|---|---|

| Human Platelet-Rich Plasma | Functional Antagonism (pA₂) | Cicaprost | 7.4 - 7.8 | Value may be affected by plasma protein binding. nih.govnih.gov |

| Rat Platelet-Rich Plasma | Functional Antagonism (pA₂) | Cicaprost | 7.4 - 7.8 | Value may be affected by plasma protein binding. nih.gov |

| Human Platelet Membranes | Binding Affinity (pKᵢ) | [³H]-iloprost | 9.3 ± 0.1 | Represents direct binding affinity without plasma interference. nih.gov |

The mechanism of antagonism was investigated by constructing concentration-response curves for the IP agonist cicaprost in the presence of increasing concentrations of Ro 1138452. nih.gov This method allows for the calculation of dose-ratios and the construction of a Schild plot to determine the nature of the receptor blockade. nih.gov For the vascular smooth muscle preparations, the Schild plots yielded slopes that were not significantly different from unity (approximately 1.0). nih.govnih.gov This is a key indicator of competitive antagonism, where the antagonist binds reversibly to the same receptor site as the agonist. nih.gov In some experiments using higher concentrations of Ro 1138452, a non-surmountable antagonism was observed, which was attributed to the weak EP₃ contractile action of cicaprost becoming unmasked. nih.govnih.gov

A critical aspect of characterizing a receptor antagonist is determining its selectivity for the target receptor over other related receptors. nih.gov The selectivity of Ro 1138452 for the IP receptor was investigated in various smooth muscle and platelet preparations using agonists for other prostanoid receptors. nih.govnih.gov

Pre Clinical Pharmacological Characterization in Animal Models

Investigation in Models of Nociception and Pain

The analgesic potential of Ro 1138452 hydrochloride has been demonstrated in established rodent models of pain, highlighting its ability to attenuate nociceptive responses.

In a rat model of visceral pain, intravenous administration of this compound significantly reduced acetic acid-induced abdominal constrictions. nih.gov A dose-dependent inhibition was observed, with a 65% reduction in constrictions at the highest dose tested. nih.gov

The compound also showed significant efficacy in a model of inflammatory pain. nih.gov In the carrageenan-induced paw hyperalgesia test in rats, oral administration of this compound dose-dependently increased the paw withdrawal threshold, indicating a reduction in mechanical hyperalgesia. nih.gov A near-complete reversal of hyperalgesia was achieved at the highest dose. nih.gov

Table 1: Analgesic Effects of this compound in Rodent Pain Models

| Model | Species | Route of Administration | Key Finding | Reference |

| Acetic Acid-Induced Writhing | Rat | Intravenous (i.v.) | 65% inhibition of constrictions | nih.gov |

| Carrageenan-Induced Paw Hyperalgesia | Rat | Oral (p.o.) | 84% inhibition of hyperalgesia | nih.gov |

The analgesic properties of this compound are attributed to its potent and selective antagonism of the prostacyclin (IP) receptor. nih.govmedchemexpress.com Prostacyclin (PGI2) is a known mediator of pain and inflammation, and by blocking its receptor, this compound effectively mitigates these responses. nih.gov The compound displays high affinity for both human and rat IP receptors. nih.govmedchemexpress.com In vitro studies have confirmed its functional antagonism by showing its ability to inhibit carbaprostacyclin-induced cyclic AMP (cAMP) accumulation in cells expressing the human IP receptor. nih.govmedchemexpress.com The high selectivity of Ro 1138452 for the IP receptor over other prostanoid receptors enhances its utility as a pharmacological tool to study the specific role of the PGI2-IP signaling pathway in nociception. nih.gov

Evaluation in Models of Inflammation

Consistent with its mechanism of action, this compound has demonstrated anti-inflammatory effects in rodent models.

In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, oral administration of this compound significantly reduced paw swelling. nih.gov The anti-inflammatory effect was dose-dependent, with a substantial reduction in the prostanoid-dependent component of the edema observed at higher doses. nih.gov

Table 2: Anti-inflammatory Effects of this compound

| Model | Species | Route of Administration | Key Finding | Reference |

| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 77% reduction of prostanoid-dependent edema | nih.gov |

The anti-inflammatory activity of this compound underscores the significant role of IP receptors in mediating inflammatory processes. nih.gov Prostanoids, including PGI2, are generated at sites of inflammation and contribute to the characteristic signs of inflammation, such as edema. nih.gov By blocking the IP receptor, this compound interferes with this pathway, thereby reducing the inflammatory response. nih.gov Studies using IP receptor knockout mice have also pointed to the involvement of this receptor in inflammatory conditions, further supporting the mechanism-based anti-inflammatory effects of this compound. wikipedia.org

Effects on Vascular Tone and Hemodynamics in Animal Systems

The influence of this compound on the cardiovascular system has been investigated, particularly its effects on vascular tone. Prostacyclin is a potent vasodilator, and its receptor antagonist would be expected to modulate this effect. nih.gov

Studies on isolated blood vessel preparations have shown that this compound acts as a potent and competitive antagonist at IP receptors in vascular smooth muscle. nih.gov It has been shown to antagonize the relaxation induced by the selective IP agonist cicaprost (B119636) in isolated human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery. nih.govnih.gov Importantly, this compound itself did not appear to affect the induced tone of the vascular preparations, suggesting it does not have intrinsic agonist activity. nih.gov Furthermore, it did not antagonize relaxation induced by substances that act through other pathways, such as PGE2 (an EP4 agonist) and substance P (an endothelium-dependent agonist), demonstrating its selectivity for the IP receptor in the vascular system. nih.govnih.gov These findings indicate that this compound can effectively block IP receptor-mediated vasodilation.

Modulation of Pulmonary Vascular Tone in Pre-clinical Models

Prostacyclin (PGI₂) is a powerful vasodilator, and its effects on blood vessels are mediated through the IP receptor. nih.govwikipedia.org Ro 1138452 has been instrumental in studying the role of this pathway in regulating the tone of pulmonary arteries. nih.govreprocell.com

In in vitro studies using isolated human pulmonary artery preparations, Ro 1138452 was shown to be a potent, competitive antagonist of the vasorelaxation induced by cicaprost, a selective IP receptor agonist. nih.gov The antagonist affinity (pA₂) of Ro 1138452 in this tissue was determined to be 8.20, indicating a high affinity for the IP receptors in the pulmonary vasculature. nih.gov Similar potent antagonism was observed in vascular smooth muscle preparations from other species, including the guinea-pig aorta and rabbit mesenteric artery. nih.gov These findings demonstrate that Ro 1138452 effectively blocks the vasodilatory signals mediated by the IP receptor, thereby modulating pulmonary vascular tone. nih.gov

| Tissue Preparation | Agonist | pA₂ Value for Ro 1138452 |

| Human Pulmonary Artery | Cicaprost | 8.20 |

| Guinea-pig Aorta | Cicaprost | 8.39 |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 |

Table 1. Antagonist affinity (pA₂) of Ro 1138452 at IP receptors in various isolated vascular tissues. nih.gov

Investigation of Interactions with Endothelial Pathways (e.g., NO Synthase)

To confirm the selectivity of Ro 1138452, its activity was evaluated against other vasodilation pathways, particularly those dependent on the endothelium, such as the nitric oxide (NO) synthase pathway. nih.govnih.gov The vascular endothelium produces NO, a key signaling molecule that causes vasodilation by relaxing smooth muscle cells. nih.govnih.gov

In studies on rabbit mesenteric artery preparations, Ro 1138452 did not affect the relaxation induced by Substance P. nih.gov Substance P is known to cause endothelium-dependent vasodilation through the activation of NO synthase. nih.gov This result indicates that the antagonistic action of Ro 1138452 is specific to the IP receptor pathway and does not interfere with the NO-mediated endothelial pathway. nih.gov Furthermore, the compound did not block the vasorelaxant effects of prostaglandin (B15479496) E₂ (PGE₂), an EP₄ receptor agonist, which further underscores its high selectivity for the IP receptor over other prostanoid receptors. nih.gov

| Agonist | Receptor/Pathway Targeted | Effect of Ro 1138452 | Tissue Preparation |

| Cicaprost | IP Receptor | Antagonized relaxation | Human Pulmonary Artery |

| Substance P | NK₁ / Endothelium-dependent (NO Synthase) | No effect on relaxation | Rabbit Mesenteric Artery |

| Prostaglandin E₂ (PGE₂) | EP₄ Receptor | No effect on relaxation | Rabbit Mesenteric Artery |

Table 2. Selectivity of Ro 1138452 in blocking vasorelaxation induced by various agonists. nih.gov

Exploration in Specific Disease-Relevant Animal Models (e.g., Osteoarthritis)

The role of the IP receptor in pain and inflammation has been investigated using Ro 1138452 in animal models relevant to conditions like osteoarthritis. nih.govscilit.com The compound has demonstrated analgesic and anti-inflammatory potential in these models. nih.govmedchemexpress.com

In a rat model of inflammatory pain using carrageenan, Ro 1138452 significantly reduced mechanical hyperalgesia and edema formation. nih.govmedchemexpress.com It also showed efficacy in a model of visceral pain, significantly reducing acetic acid-induced abdominal constrictions in rats. nih.govmedchemexpress.com

However, for a chronic, disease-specific model of osteoarthritis induced by mono-iodoacetate (mIOA) in rats, a different, structurally distinct IP receptor antagonist, RO3244794, was selected for further characterization. nih.govnih.gov This decision was based on the superior pharmacokinetic profile of RO3244794, which exhibited a longer plasma half-life and higher oral bioavailability compared to Ro 1138452. nih.gov While Ro 1138452 proved effective in acute models of pain and inflammation, its pharmacokinetic properties were considered less suitable for studies in a chronic osteoarthritis model. nih.gov

| Compound | Plasma Half-life (i.v.) | Oral Bioavailability | Use in mIOA Osteoarthritis Model |

| Ro 1138452 | Shorter | Very Low | Not selected for characterization |

| RO3244794 | Longer (3.4 h) | Higher | Characterized and found effective |

Table 3. Comparison of pharmacokinetic properties and use in a rat osteoarthritis model. nih.gov

Ro 1138452 Hydrochloride As a Research Tool and Its Implications for Receptor Biology

Application in Classifying Prostanoid Receptors and Subtypes

The classification of prostanoid receptors—DP, EP, FP, IP, and TP—was initially established based on the differential potency of their natural ligands. nih.gov The development of selective antagonists like Ro 1138452 hydrochloride has provided a more refined pharmacological tool for this classification. nih.govnih.gov

Ro 1138452 is a selective IP receptor antagonist that has been pivotal in distinguishing the functions of IP receptors from other prostanoid receptor subtypes. nih.govtocris.comrndsystems.com Radioligand binding assays have demonstrated its high affinity for the IP receptor, with a pKi value of 8.3. tocris.comrndsystems.com Crucially, it exhibits no significant affinity for other prostanoid receptors, including EP1-4, FP, and TP, making it a highly selective tool. nih.govtocris.comrndsystems.com This selectivity is essential for accurately attributing a physiological response to the IP receptor. For instance, studies have shown that Ro 1138452 effectively antagonizes the effects of the selective IP agonist cicaprost (B119636) in various tissues, while not affecting responses mediated by other receptors like the EP2, EP4, or DP1 receptors. nih.govnih.gov

While highly selective among prostanoid receptors, Ro 1138452 has shown some affinity for the imidazoline (B1206853) I2 receptor (pKi = 8.3) and the platelet-activating factor (PAF) receptor (pKi = 7.9). nih.govnih.gov Despite this, its utility in prostanoid research remains high due to its potent and specific action at the IP receptor. nih.gov

| Receptor | Binding Affinity (pKi) | Reference |

|---|---|---|

| IP (Prostacyclin) Receptor | 8.3 - 9.3 | nih.govselleckchem.com |

| Imidazoline I2 Receptor | 8.3 | nih.govnih.gov |

| Platelet-Activating Factor (PAF) Receptor | 7.9 | nih.govnih.gov |

| α2A-adrenoceptor | 6.5 | nih.gov |

| EP1-4, FP, TP Receptors | No significant affinity | tocris.comrndsystems.com |

Utility in Elucidating Physiological and Pathophysiological Roles of IP Receptors

The selective antagonism of Ro 1138452 has enabled researchers to clarify the specific contributions of IP receptor activation in various biological processes.

Ro 1138452 has been instrumental in investigating the role of IP receptors in modulating inflammatory responses, particularly the release of chemokines. In studies using human airway epithelial cells, IP receptor agonists were found to inhibit the release of the chemokines CXCL9 and CXCL10. nih.govuni.lu The application of Ro 1138452 allowed researchers to confirm that this inhibitory effect was indeed mediated by IP receptors. When Ro 1138452 was introduced, it prevented the agonist-induced inhibition of CXCL9 and CXCL10 release in a concentration-dependent manner. medchemexpress.com This demonstrates the compound's effectiveness in isolating and confirming the specific downstream effects of IP receptor signaling in the context of immune modulation. medchemexpress.com

Abnormal smooth muscle cell (SMC) proliferation is a key feature of diseases like pulmonary arterial hypertension (PAH). semanticscholar.orgnih.gov Prostacyclin analogues are used in treating PAH, and their anti-proliferative effects are thought to be mediated through IP receptors. semanticscholar.orgnih.govnih.gov Research tools like Ro 1138452 are vital for dissecting these pathways. Studies have shown that in normal pulmonary artery smooth muscle cells (PASMCs), the anti-proliferative effects of prostacyclin analogs are largely dependent on the IP receptor and subsequent cyclic AMP (cAMP) generation. nih.govnih.gov The use of an IP receptor antagonist helps confirm that the observed anti-proliferative effects are a direct result of IP receptor engagement. While some research indicates that in diseased cells from IPAH patients, the anti-proliferative mechanisms may become less dependent on the IP receptor and involve other pathways like PPARγ, the initial role of the IP receptor in healthy cells is a critical piece of the puzzle clarified by selective antagonists. nih.govnih.gov

Distinguishing between the effects of different prostanoid receptors, such as IP and EP2, is a common challenge in pharmacology, as they can both mediate inhibitory effects like smooth muscle relaxation. guidetopharmacology.orgemory.edu Ro 1138452 has proven valuable in this context. For example, in studies on guinea-pig trachea, Ro 1138452 did not block the relaxation induced by the EP2-selective agonist butaprost. nih.govnih.gov However, in the human pulmonary artery, it modestly inhibited butaprost-induced relaxation, suggesting that butaprost may activate both EP2 and IP receptors in this tissue. nih.govnih.gov This ability to selectively block the IP receptor component of a response allows for a more precise understanding of the relative contributions of different prostanoid receptors in a given tissue or cell type. nih.gov

Comparative Studies with Other IP Receptor Modulators

Ro 1138452 is one of several compounds used to study IP receptors. Comparing its properties to other modulators highlights its specific utility.

RO3244794 is another potent and selective IP receptor antagonist, but it is structurally distinct from Ro 1138452. nih.gov While both are effective, they show different affinity profiles in various systems. For instance, in human platelets, Ro 1138452 (pKi = 9.3) is more potent than RO3244794 (pKi = 7.7). nih.gov Furthermore, Ro 1138452 shows some off-target affinity for I2 and PAF receptors, whereas RO3244794 is considered more highly selective for the IP receptor relative to a broad panel of other receptors. nih.gov

MRE-269 (the active metabolite of Selexipag) and Treprostinil (B120252) are IP receptor agonists. researchgate.netnih.gov In comparative studies, antagonists like Ro 1138452 are used to confirm that the effects of these agonists are mediated through the IP receptor. For example, in rat pulmonary arteries, the vasorelaxant effect of treprostinil was almost completely abolished by Ro 1138452, confirming its action via the IP receptor. researchgate.net In contrast, Ro 1138452 failed to inhibit relaxations induced by MRE-269 in the same tissues, suggesting its mechanism may not involve typical IP receptors in that specific context. researchgate.net This highlights how selective antagonists can reveal mechanistic nuances between different agonists.

| Compound | Class | Key Characteristics | Reference |

|---|---|---|---|

| Ro 1138452 | Antagonist | Potent and selective for IP receptor; some affinity for I2 and PAF receptors. | nih.govnih.gov |

| RO3244794 | Antagonist | Structurally distinct from Ro 1138452; highly selective for IP receptor. | nih.gov |

| MRE-269 | Agonist | Active metabolite of Selexipag; its effects are not always blocked by Ro 1138452. | researchgate.netnih.gov |

| Treprostinil | Agonist | Prostacyclin analogue; its vasodilatory effects are effectively blocked by Ro 1138452. | researchgate.net |

| Selexipag | Agonist | Oral non-prostanoid IP receptor agonist; metabolized to MRE-269. | nih.gov |

Integration into Broader Neuroscience Research Methodologies

The role of prostanoids in the nervous system is an area of active investigation, and tools like Ro 1138452 contribute to this research. lvts.fr Neuroblastoma cell lines, such as Neuro-2a, are widely used in neuroscience research to screen for neurotoxic properties and to study neuronal pathways. researchgate.net The characterization of prostanoid receptors on these cells is crucial for interpreting data. The use of selective antagonists can help determine if a compound's effect on neuroblastoma cells is mediated through IP receptors. For example, studies characterizing IP receptor antagonists have utilized neuroblastoma cells to confirm that agonist-induced responses could be attenuated by these antagonists, thereby validating the presence and function of IP receptors on these cells. nih.gov This foundational work allows for the confident use of these cell lines in more complex neurobiological studies, knowing that the specific role of IP receptor signaling can be pharmacologically isolated.

Synthetic and Medicinal Chemistry Aspects

Academic Synthetic Approaches to Ro 1138452 Hydrochloride and Related Analogs

The development of Ro 1138452, chemically known as (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine, emerged from dedicated medicinal chemistry efforts aimed at identifying novel, non-prostanoid antagonists for the IP receptor. The foundational synthetic work, as detailed in the early 2000s, particularly in a 2004 publication in Bioorganic & Medicinal Chemistry Letters by Clark and colleagues, laid the groundwork for this class of compounds. nih.gov

The core structure of Ro 1138452 is a 2-(phenylamino)imidazoline scaffold. The synthesis of this and related analogs generally involves a multi-step sequence. A key strategic step is the construction of the central diphenylmethane (B89790) framework, which is then elaborated to introduce the critical 2-aminoimidazoline (B100083) moiety.

A general synthetic route can be conceptualized as follows:

Formation of the Diphenylmethane Core: This typically involves a Friedel-Crafts-type reaction or a Suzuki coupling to link the two phenyl rings. For Ro 1138452, this would involve creating the 4-(4-isopropoxybenzyl)aniline (B3117187) intermediate.

Introduction of the Guanidine Precursor: The aniline (B41778) derivative is then converted into a suitable precursor for the imidazoline (B1206853) ring, often a thiourea (B124793) or a similar reactive intermediate.

Cyclization to form the Imidazoline Ring: The final step involves the cyclization of the precursor with a suitable reagent, such as ethylenediamine, to form the 4,5-dihydro-1H-imidazol-2-amine (2-aminoimidazoline) ring. The hydrochloride salt is then typically formed by treatment with hydrochloric acid.

This modular synthetic approach allows for the systematic variation of different parts of the molecule, which is crucial for exploring the structure-activity relationships and optimizing the pharmacological profile of the lead compound.

Structure-Activity Relationship (SAR) Development for IP Receptor Antagonism

The journey to Ro 1138452 was guided by a meticulous exploration of the structure-activity relationships within the 2-(phenylamino)imidazoline series. Initial screening efforts identified lead compounds that, while showing some affinity for the IP receptor, required significant optimization to achieve the desired potency and selectivity. nih.gov

Identification of Key Pharmacophores for Potency and Selectivity

Through the synthesis and biological evaluation of numerous analogs, several key pharmacophoric features were identified as being crucial for high-affinity binding to the IP receptor and for selectivity against other prostanoid receptors.

The essential pharmacophoric elements of the 2-(phenylamino)imidazoline class of IP receptor antagonists can be summarized as:

The Basic 2-Aminoimidazoline Ring: This positively charged group at physiological pH is a critical interaction point with the receptor, likely forming a salt bridge with an acidic amino acid residue in the binding pocket.

The Central Phenyl Ring: This aromatic ring serves as a scaffold, correctly positioning the other key functional groups for optimal interaction with the receptor.

The Benzyl (B1604629) Moiety: The benzyl group attached to the central phenyl ring provides a crucial hydrophobic interaction with a corresponding pocket in the receptor.

The Terminal Isopropoxy Group: The isopropoxy group on the terminal phenyl ring was found to be optimal for enhancing potency. This group likely engages in favorable hydrophobic and potentially hydrogen-bonding interactions within the binding site.

These features collectively create a molecule with the appropriate size, shape, and electronic properties to bind with high affinity and selectivity to the IP receptor.

Impact of Structural Modifications on Receptor Binding and Functional Activity

Systematic modifications of the Ro 1138452 scaffold provided valuable insights into the structural requirements for IP receptor antagonism. The following table summarizes some of the key findings from these SAR studies, illustrating how changes to the molecule affect its biological activity.

| Compound | Modification from Ro 1138452 | IP Receptor Affinity (pKi) | Functional Antagonism (pA2) |

| Ro 1138452 | - | 8.7 - 9.3 nih.govnih.gov | 8.1 - 9.0 nih.govnih.gov |

| Analog 1 | Replacement of isopropoxy with smaller alkoxy groups | Decreased affinity | Decreased potency |

| Analog 2 | Replacement of isopropoxy with larger or more polar groups | Decreased affinity | Decreased potency |

| Analog 3 | Modification of the substitution pattern on the terminal phenyl ring | Generally led to a decrease in affinity | Generally led to a decrease in potency |

| Analog 4 | Alterations to the central phenyl ring | Often resulted in a significant loss of activity | Often resulted in a significant loss of activity |

| Analog 5 | Replacement of the imidazoline ring with other basic heterocycles | Varied, but often led to a decrease in affinity and/or selectivity | Varied, but often led to a decrease in potency and/or selectivity |

These studies demonstrated that the 4-(4-isopropoxybenzyl)phenyl moiety is a highly optimized fragment for interacting with the IP receptor. Even minor changes to the nature or position of the substituents on the phenyl rings, or to the basic headgroup, often resulted in a significant loss of potency. This highlights the specific and sensitive nature of the binding pocket of the IP receptor.

Ro 1138452 exhibits high selectivity for the IP receptor over other prostanoid receptors such as EP, DP, FP, and TP. nih.gov However, it does show some affinity for I2 imidazoline and PAF receptors. nih.gov This off-target activity is an important consideration in its use as a pharmacological tool and a potential area for further optimization in the design of even more selective IP receptor antagonists.

Design Principles for Selective Prostanoid Receptor Ligands

The development of selective ligands for prostanoid receptors, a family of closely related G-protein coupled receptors (GPCRs), presents a significant challenge in medicinal chemistry. The endogenous ligands, prostaglandins (B1171923), share a common structural framework, leading to a degree of cross-reactivity between the different receptor subtypes. However, several key design principles have emerged to guide the development of selective antagonists like Ro 1138452.

Targeting Allosteric Sites: Instead of competing directly with the endogenous ligand at the orthosteric binding site, allosteric modulators bind to a distinct site on the receptor. This can lead to a conformational change that prevents the endogenous ligand from binding or activating the receptor. As allosteric sites are generally less conserved than orthosteric sites, this approach can offer a powerful strategy for achieving high selectivity.

Scaffold Hopping and Novel Chemotypes: Moving away from the traditional prostanoid structure has been a highly successful strategy. The discovery of non-prostanoid antagonists like Ro 1138452, which bear little structural resemblance to prostaglandins, demonstrates that novel chemical scaffolds can be identified that interact with the receptor in a highly specific manner. High-throughput screening of diverse chemical libraries has been instrumental in identifying such novel starting points for medicinal chemistry optimization.

Structure-Based Drug Design: With the increasing availability of high-resolution crystal structures and cryo-electron microscopy structures of GPCRs, including some prostanoid receptors, structure-based drug design is becoming an increasingly powerful tool. These structural insights allow for the rational design of ligands that can fit precisely into the binding pocket of the target receptor and form specific, high-affinity interactions, while being sterically or electronically disfavored from binding to off-target receptors.

The development of this compound is a testament to the power of systematic medicinal chemistry and the application of these design principles. By carefully dissecting the structure-activity relationships and identifying the key pharmacophoric elements, researchers were able to craft a molecule with high affinity and selectivity for the IP receptor, providing a valuable tool for pharmacological research and a potential lead for the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues for Ro 1138452 Hydrochloride

The development of potent and selective prostacyclin (IP) receptor antagonists like Ro 1138452 hydrochloride has been instrumental in clarifying the physiological and pathophysiological roles of the prostacyclin signaling pathway. nih.gov While initial research has focused on its potential in pain and inflammation, the true value of this compound may lie in its utility as a research tool to explore novel aspects of IP receptor biology. nih.govnih.gov This article outlines key future research directions and unexplored avenues for this compound, focusing on its application in fundamental and pre-clinical research.

Q & A

Q. What is the primary mechanism of action of Ro 1138452 hydrochloride in prostaglandin receptor research, and how is its selectivity validated experimentally?

this compound is a selective prostacyclin (IP) receptor antagonist with high affinity, as demonstrated by its IC50 values of 4.6 nM (binding assay) and 8.1 nM (FLIPR functional assay) . To validate selectivity, researchers should compare its activity against related receptors (e.g., EP3, TP) using competitive binding assays and functional cellular models. Dose-response curves with robust R² values (e.g., ≥0.98 as shown in linear regression analyses) ensure statistical reliability .

Q. How should researchers design dose-response experiments to assess this compound’s potency in IP receptor inhibition?

Key considerations include:

- Concentration range : Span at least three orders of magnitude (e.g., 10⁻¹⁰–10⁻⁶ M) to capture full sigmoidal curves.

- Controls : Include reference agonists (e.g., prostacyclin analogs) and antagonists to normalize responses.

- Data analysis : Use nonlinear regression models to calculate IC50/EC50 and validate with metrics like R² (e.g., 0.9844 in prior studies) .

- Reproducibility : Follow guidelines for reporting experimental details (e.g., cell lines, buffer conditions) to enable replication .

Q. What analytical methods are recommended to confirm this compound’s purity and stability in experimental preparations?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 207 nm wavelength) is widely used for purity assessment . For stability, aliquot stock solutions in inert solvents (e.g., DMSO), store at –20°C, and avoid freeze-thaw cycles. Monitor decomposition via periodic re-analysis and compare retention times against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cellular models?

Contradictions may arise from receptor expression levels, coupling efficiency, or assay conditions. Strategies include:

- Orthogonal assays : Compare binding (e.g., radioligand displacement) and functional (e.g., FLIPR Ca²⁺ flux) data to distinguish affinity vs. efficacy .

- Cell line validation : Use IP receptor-overexpressing lines to minimize endogenous signaling noise.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What protocols optimize in vivo studies of this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Dosing regimen : Administer via routes ensuring stable bioavailability (e.g., intravenous for precise PK analysis).

- Biofluid sampling : Collect plasma/tissue at multiple timepoints to model half-life and distribution.

- PD endpoints : Measure downstream IP receptor biomarkers (e.g., cAMP inhibition) alongside behavioral or physiological outcomes .

Q. How can computational modeling enhance understanding of this compound’s interaction with the IP receptor?

- Molecular docking : Use crystal structures of the IP receptor to predict binding poses and affinity hotspots.

- Molecular dynamics simulations : Analyze ligand-receptor stability under physiological conditions (e.g., membrane-embedded models).

- QSAR analysis : Corrogate structural analogs (e.g., AMG 853) to identify critical pharmacophores .

Q. What integrated approaches elucidate cross-talk between IP receptor antagonism and related signaling pathways (e.g., EP3 or TP receptors)?

- Pathway profiling : Combine RNA-seq or phosphoproteomics to map downstream effects of this compound.

- Co-antagonism studies : Test dual receptor blockade (e.g., IP + EP3) to identify synergistic/antagonistic effects .

- In vivo genetic models : Use IP receptor knockout animals to isolate pathway-specific contributions .

Methodological Standards and Data Reporting

- Experimental transparency : Adhere to guidelines for detailing methods (e.g., buffer composition, instrument settings) to ensure reproducibility .

- Data validation : Include positive/negative controls in all assays and report raw data with error margins (e.g., SEM, 95% CI) .

- Ethical compliance : Obtain institutional approvals for animal/human studies and document protocols in line with GCP/GLP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.